molecular formula C8H14ClN B2514558 cis-4-Ethynylcyclohexanamine hydrochloride CAS No. 1803593-39-6

cis-4-Ethynylcyclohexanamine hydrochloride

Cat. No.: B2514558
CAS No.: 1803593-39-6
M. Wt: 159.66
InChI Key: QRUGZCIGKYCWIH-UHFFFAOYSA-N
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Description

cis-4-Ethynylcyclohexanamine hydrochloride: is a chemical compound with the molecular formula C8H13N·HCl It is a derivative of cyclohexanamine, where an ethynyl group is attached to the fourth carbon in the cyclohexane ring in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Ethynylcyclohexanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl group at the fourth position.

    Amine Introduction: The resulting ethynylcyclohexanone is then subjected to reductive amination to introduce the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-Ethynylcyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines or alcohols.

    Substitution: Formation of substituted cyclohexanamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: cis-4-Ethynylcyclohexanamine hydrochloride is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a precursor for pharmaceuticals targeting neurological disorders.

Industry:

    Material Science: It is used in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of cis-4-Ethynylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The ethynyl group allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • cis-4-Methylcyclohexanamine hydrochloride
  • trans-4-Ethynylcyclohexanamine hydrochloride
  • cis-4-Aminocyclohexanol hydrochloride

Comparison:

  • Structural Differences: The presence of the ethynyl group in cis-4-Ethynylcyclohexanamine hydrochloride distinguishes it from other cyclohexanamine derivatives.
  • Reactivity: The ethynyl group imparts unique reactivity, allowing for specific chemical transformations not possible with other similar compounds.
  • Applications: Its unique structure makes it suitable for specialized applications in catalysis, drug development, and material science, setting it apart from other cyclohexanamine derivatives.

Properties

IUPAC Name

4-ethynylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUGZCIGKYCWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-39-6
Record name 4-ethynylcyclohexan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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